molecular formula C10H9Br3O2 B6198654 methyl 4-bromo-2,5-bis(bromomethyl)benzoate CAS No. 2680542-86-1

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

Cat. No.: B6198654
CAS No.: 2680542-86-1
M. Wt: 400.89 g/mol
InChI Key: ZHGMYUKGNIGPPV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is a polybrominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 4-position and bromomethyl groups at the 2- and 5-positions. The presence of multiple bromine substituents enhances its reactivity in nucleophilic substitution and radical-mediated reactions, making it a versatile intermediate .

Properties

CAS No.

2680542-86-1

Molecular Formula

C10H9Br3O2

Molecular Weight

400.89 g/mol

IUPAC Name

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

InChI

InChI=1S/C10H9Br3O2/c1-15-10(14)8-2-7(5-12)9(13)3-6(8)4-11/h2-3H,4-5H2,1H3

InChI Key

ZHGMYUKGNIGPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)CBr)Br)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methylbenzoate to introduce bromine atoms at specific positions on the benzene ring. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituents facilitate various substitution reactions, allowing for the introduction of different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsReplacement of bromine with nucleophiles (amines, thiols)
Oxidation/ReductionFormation of derivatives through redox reactions
Coupling ReactionsParticipation in Suzuki-Miyaura coupling to synthesize biaryl compounds

Medicinal Chemistry

This compound has been investigated for its potential in developing pharmaceutical agents. Notably, it is an intermediate in the synthesis of drugs like Eprosartan (an antihypertensive) and Imatinib (an anti-neoplastic agent). Its structure allows for modifications that enhance biological activity.

Case Study: Development of Anti-HIV Agents
Research has shown that derivatives of this compound exhibit activity against HIV. The bromomethyl groups can interact with viral proteins, potentially inhibiting their function and providing a pathway for therapeutic development.

Material Science

In material science, this compound is utilized to create advanced materials with specific properties. It can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Table 2: Applications in Material Science

ApplicationDescription
Polymer SynthesisUsed as a monomer to produce thermally stable polymers
CoatingsActs as a reactive diluent in coatings for improved durability

Catalysis

This compound can function as a catalyst or catalyst precursor in various chemical reactions. Its ability to undergo transformations makes it useful in catalytic processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-bis(bromomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and bromomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Methyl 4-(Bromomethyl)benzoate

  • Structure: A mono-brominated analog with a single bromomethyl group at the 4-position.
  • Synthesis : Synthesized via radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride. Optimal conditions yield 90.5% under a 1.1:1 molar ratio of NBS to substrate .
  • Reactivity : Exhibits selective bromination at the benzylic position, enabling controlled functionalization. The absence of additional bromine substituents reduces steric hindrance, facilitating straightforward derivatization.

Methyl 4-Methoxy-3,5-bis(phenylmethoxy)benzoate

  • Structure : Substituted with methoxy (4-position) and benzyloxy groups (3- and 5-positions).
  • Properties : The electron-donating methoxy and benzyloxy groups decrease electrophilicity compared to brominated analogs. This compound is less reactive in substitution reactions but may exhibit enhanced stability under acidic conditions .
  • Applications: Likely used in protective group strategies or as a building block for non-halogenated aromatic systems.

Polybrominated Isoquinoline Derivatives

  • Example: (2-Acetyl-9-(bromomethyl)-7,8,10-trimethoxy-1,4-dioxo-1,3,4,6-tetrahydro-2H-pyrazino[1,2-b]isoquinolin-6-yl)methyl benzoate (Compound 16) .
  • Comparison: While structurally distinct (heterocyclic core), this compound shares functional similarities, such as bromomethyl groups and ester linkages.

Data Tables

Critical Analysis of Research Findings

  • Synthetic Challenges: Methyl 4-bromo-2,5-bis(bromomethyl)benzoate likely requires sequential bromination steps, contrasting with the single-step radical bromination of its mono-brominated analog . Steric and electronic effects from multiple bromine atoms may reduce yields compared to simpler analogs.
  • Reactivity Trends: Brominated derivatives exhibit higher reactivity in cross-coupling reactions compared to methoxy- or benzyloxy-substituted compounds. For example, the bromomethyl groups in the target compound can undergo nucleophilic displacement with amines or thiols, a feature absent in non-halogenated analogs .

Biological Activity

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_9Br3_3O2_2
  • SMILES : COC(=O)C1=C(C=C(C(=C1)CBr)Br)CBr
  • InChI : InChI=1S/C10H9Br3O2/c1-15-10(14)8-2-7(5-1)3-6(11)9(8)12/h1-6H,15H3

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including bromination reactions. One notable method involves the reaction of methyl 4-methylbenzoate with bromine or N-bromosuccinimide under controlled conditions, yielding high purity and yield rates (64% to 95%) without the use of toxic solvents like carbon tetrachloride .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives. A significant focus has been on its effectiveness against various bacterial strains. For instance, derivatives synthesized from related compounds have shown moderate to good antibacterial activity at concentrations as low as 50 mg/mL. The minimum inhibitory concentration (MIC) for these compounds was evaluated against standard drugs, demonstrating promising results in inhibiting microbial growth .

Cytotoxicity and Pharmacological Effects

The compound has also been investigated for its cytotoxic effects. It is noted to be a substrate for P-glycoprotein (P-gp), which plays a crucial role in drug absorption and resistance mechanisms. Additionally, it acts as an inhibitor of CYP1A2 but does not inhibit other CYP enzymes such as CYP2C19 or CYP3A4 . This selective inhibition suggests potential therapeutic applications while also highlighting the need for careful consideration of drug interactions.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antibacterial Screening : A study evaluated various derivatives of benzothiazole synthesized from related brominated compounds. The findings indicated that while some derivatives had mild antibacterial properties, others exhibited significant activity against Gram-positive and Gram-negative bacteria at specified concentrations .
  • Pharmacokinetic Studies : Research indicated that this compound has favorable pharmacokinetic properties due to its ability to permeate biological membranes effectively. The log Kp value suggests good skin permeation potential, which is beneficial for topical formulations .

Summary of Findings

PropertyValue/Description
Molecular Formula C10_{10}H9_9Br3_3O2_2
Antibacterial Activity Moderate to good at 50 mg/mL
CYP Inhibition CYP1A2 inhibitor; no inhibition on others
P-glycoprotein Substrate Yes
Skin Permeation Log Kp = -6.03 cm/s

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of methyl 4-bromo-2,5-bis(bromomethyl)benzoate?

To optimize synthesis, focus on:

  • Stepwise bromination : Begin with methyl benzoate derivatives, introducing bromine substituents sequentially to avoid over-bromination. Use regioselective catalysts (e.g., Lewis acids like FeBr₃) to control substitution patterns .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates for brominated intermediates.
  • Temperature control : Maintain temperatures between 0–25°C during bromomethylation to minimize side reactions like debromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts.

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the positions of bromine and methyl ester groups. Look for characteristic shifts: aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.8–4.0 ppm), and bromomethyl groups (δ 4.3–4.7 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with Br substituents (e.g., [M+H]⁺ at m/z 385.85 for C₁₀H₈Br₃O₂⁺) .
  • X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of bromine placement, as demonstrated in related brominated benzoates .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First-aid measures : For skin exposure, wash immediately with soap/water (≥15 minutes). For eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Waste disposal : Collect brominated waste in halogen-specific containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Bromine acts as both an activating and directing group:

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing effect of bromine deactivates the ring but directs subsequent reactions to meta/para positions.
  • Suzuki-Miyaura coupling : The 4-bromo substituent can undergo Pd-catalyzed coupling with boronic acids, while bromomethyl groups may participate in nucleophilic substitutions (e.g., with amines or thiols) .
  • Steric effects : Bromomethyl groups at positions 2 and 5 hinder access to the ester moiety, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability, particularly for C-Br bonds susceptible to homolytic cleavage.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to explore potential bioactivity, leveraging PubChem’s structural data for similar brominated benzoates .
  • Solubility parameters : Use COSMO-RS simulations to predict solubility in organic solvents, aiding reaction optimization .

Q. How can researchers resolve contradictions in reported synthetic yields for brominated benzoate derivatives?

  • Reproducibility checks : Verify reported conditions (e.g., catalyst loading, solvent purity) and characterize intermediates at each step.
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., debrominated species or ester hydrolysis products) .
  • Kinetic studies : Perform time-course experiments to optimize reaction quenching and minimize decomposition .

Methodological Challenges and Solutions

Q. What techniques mitigate decomposition of this compound during storage?

  • Storage conditions : Keep the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photolytic or thermal degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit bromine radical formation.

Q. How do substituent positions (2, 4, 5) affect the compound’s electronic properties?

  • Hammett constants : The electron-withdrawing bromine at position 4 (σₚ ≈ 0.23) and bromomethyl groups at 2/5 (σₘ ≈ 0.39) create a net deactivating effect, lowering HOMO/LUMO energies .
  • Spectroscopic trends : Compare IR spectra to identify shifts in C=O (ester) and C-Br stretching frequencies due to substituent electronic effects .

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